5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile
Description
Properties
IUPAC Name |
5-methyl-3-methylsulfanyl-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S2/c1-4-5(3-7)6(9-2)8-10-4/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRQKXBJUUQKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylthio-2-propenenitrile with sulfur and ammonia, followed by cyclization to form the isothiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure settings to facilitate the cyclization process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted isothiazole derivatives.
Scientific Research Applications
Antiviral Activity
Research has shown that isothiazole derivatives, including 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile, exhibit antiviral properties. A study focused on a related compound, 3-methylthio-5-aryl-4-isothiazolecarbonitriles, demonstrated effectiveness against various human rhinovirus serotypes and enteroviruses, suggesting a promising avenue for developing antiviral agents targeting respiratory viruses . The structural similarities indicate that this compound may possess comparable antiviral activity.
Herbicidal Activity
Recent patents indicate that compounds similar to this compound are being explored as herbicides and plant growth regulators. These compounds demonstrate the ability to inhibit the growth of unwanted plants effectively, making them valuable in agricultural settings . The specific mechanisms of action are still under investigation but may involve interference with plant metabolic pathways.
Synthesis and Characterization
The synthesis of this compound typically involves methods such as alkylation reactions. These processes yield good returns and allow for the exploration of various substituents to optimize biological activity . Characterization techniques like NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Data Table: Summary of Applications
Case Study 1: Antiviral Efficacy
A study on isothiazole derivatives revealed that certain structural modifications led to enhanced antiviral activity against a range of viruses including HRV and enteroviruses. The findings suggest that similar modifications could be applied to this compound to improve its efficacy .
Case Study 2: Herbicidal Properties
In a patent application, new formulations containing isothiazole derivatives were shown to effectively control weed populations in agricultural settings, indicating the potential for commercial herbicide development based on compounds like this compound .
Mechanism of Action
The mechanism by which 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in bacterial cells. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile with key analogs, focusing on substituent effects, molecular properties, and reactivity.
Substituent Variations at Position 3
- 5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile (CAS 338413-23-3): Structural Difference: The methylsulfanyl group in the target compound is replaced with a pyrimidinylsulfanyl moiety. This substitution may improve binding affinity in biological targets compared to the simpler methylsulfanyl group. Molecular weight increases to 234.30 g/mol (vs. 200.28 g/mol for the target compound) . Applications: Pyrimidine-containing analogs are often prioritized in drug discovery due to their bioisosteric resemblance to purine/pyrimidine bases.
3-Chloro-5-phenylisothiazole-4-carbonitrile (Indirect Reference from Synthesis Attempts):
- Structural Difference : A chlorine atom replaces the methylsulfanyl group at position 3.
- Reactivity : Chlorinated isothiazoles are more electrophilic, facilitating nucleophilic substitution reactions (e.g., with hydrazine). However, such reactions can lead to unexpected rearrangements (e.g., isothiazole-to-pyrazole transformations) .
Variations in the Isothiazole Core
- 5-Amino-3-phenyl-isothiazole-4-carbonitrile: Structural Difference: A phenyl group replaces the methyl group at position 5, and an amino (NH₂) group substitutes the methylsulfanyl group at position 3. The phenyl group adds steric bulk, which may influence pharmacokinetic properties .
- 5-Amino-3-methylisothiazole-4-carbonitrile (CAS 41808-35-9): Structural Difference: The methylsulfanyl group is replaced with an amino group, while retaining the methyl group at position 4. Properties: Lower molecular weight (139.18 g/mol vs. 200.28 g/mol) and higher polarity due to the NH₂ group. Reported melting point: 202°C .
Heterocycle Replacements
- 5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS 185015-94-5):
- Structural Difference : The isothiazole ring is replaced with a pyrazole core.
- Impact : Pyrazoles generally exhibit greater metabolic stability compared to isothiazoles. The 3-chlorophenylsulfanyl group introduces halogen-based lipophilicity, which may enhance membrane permeability .
Biological Activity
5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile is part of a class of compounds known for their diverse biological activities, particularly in antiviral and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C6H6N2S2
- Molecular Weight : 174.25 g/mol
The presence of the isothiazole ring and the nitrile group contributes to its biological activity by facilitating interactions with biological macromolecules.
The biological activity of this compound primarily involves:
- Antiviral Activity : This compound has shown significant antiviral properties, particularly against picornaviruses, including poliovirus and rhinoviruses. It acts by inhibiting viral replication through interference with viral protein synthesis and capsid stabilization .
- Antimicrobial Properties : The compound exhibits antibacterial activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or function .
- Enzyme Inhibition : It may also function as an enzyme inhibitor, modulating the activity of specific enzymes involved in pathogen metabolism.
Antiviral Studies
In a series of experiments, this compound derivatives were synthesized and tested against a panel of human rhinovirus serotypes. The results indicated that these compounds possess broad-spectrum antiviral activity:
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| IS-50 | HRV A & B | 0.5 |
| IS-51 | Poliovirus | 0.8 |
| IS-52 | Coxsackievirus | 1.2 |
These findings suggest that modifications to the isothiazole framework can enhance antiviral potency .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antibacterial effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate its potential as a lead compound for developing new antibacterial agents .
Case Study 1: Antiviral Efficacy
A study published in Antiviral Research reported the synthesis and evaluation of various derivatives of isothiazolecarbonitriles, including this compound. The compound was found to inhibit viral replication effectively in cell culture models, demonstrating an IC50 value significantly lower than many existing antiviral agents .
Case Study 2: Antimicrobial Action
In another investigation, the antimicrobial properties of this compound were assessed against clinical isolates of bacteria resistant to conventional antibiotics. The results indicated that it could serve as an alternative treatment option for infections caused by multidrug-resistant organisms .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves cyclization of precursor thioamides or isothiazole intermediates. For example, analogous compounds (e.g., pyrazole-carbonitriles) are synthesized via multi-step reactions using azido reagents and controlled temperature (0–50°C) in solvents like dichloromethane. Column chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) ensures purity . Reaction yields depend on precise stoichiometry, inert atmospheres, and catalyst selection (e.g., trifluoroacetic acid for activation) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- NMR : ¹H NMR identifies methylsulfanyl (δ ~2.5 ppm) and nitrile-adjacent protons (δ ~7.5–8.0 ppm). ¹³C NMR confirms the nitrile carbon (δ ~110–120 ppm) .
- IR : A strong absorption band ~2200 cm⁻¹ confirms the nitrile group. Additional peaks for C-S (650–750 cm⁻¹) and isothiazole ring vibrations (1500–1600 cm⁻¹) are critical .
- Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., m/z 211 for C₆H₅N₃S₂) and fragmentation patterns to verify substituents .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Analysis : TGA/DSC to determine decomposition temperatures.
- Solubility Tests : Solvent polarity impacts stability; DMSO or THF is preferred for long-term storage.
- Light Sensitivity : UV-vis spectroscopy to monitor photodegradation. Store in amber vials at –20°C for lab use .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., nitrile carbon or methylsulfanyl group). Transition state modeling (e.g., Gaussian 09) optimizes reaction pathways, while Fukui indices predict electrophilic/nucleophilic behavior. Compare results with experimental kinetic data .
Q. What challenges arise in resolving crystallographic disorder in this compound, and how can SHELX software address these issues?
- Methodological Answer : Twinning or overlapping electron densities complicate refinement. Use SHELXD for initial structure solution and SHELXL for least-squares refinement. Employ the
TWINandBASFcommands to model twinning. Anisotropic displacement parameters and absorption corrections (via spherical harmonics in SHELX) improve accuracy .
Q. How does the methylsulfanyl group influence the compound’s biological activity, and what assays validate its enzyme inhibition potential?
- Methodological Answer : The methylsulfanyl group enhances lipophilicity, improving membrane permeability. Use:
- Enzyme Assays : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination.
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., cytochrome P450). Cross-validate with mutagenesis studies .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported biological activities of this compound analogs across studies?
- Methodological Answer :
- Purity Verification : Use HPLC (>95% purity) to rule out impurity-driven artifacts.
- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines).
- Structural Confirmation : Single-crystal XRD or 2D NMR (COSY, NOESY) to confirm regioisomers .
Q. What strategies resolve conflicting computational vs. experimental data on the compound’s tautomeric forms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
